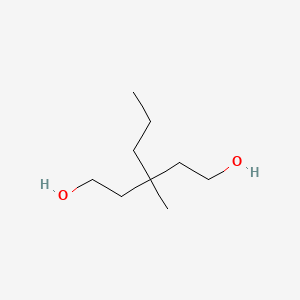
3-Methyl-3-propylpentane-1,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C(9)H({20})O(_2) It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-propylpentane-1,5-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-3-propylpentane and suitable reagents for hydroxylation.
Hydroxylation: The introduction of hydroxyl groups can be achieved through various methods, including catalytic hydrogenation or oxidation reactions. Common reagents include hydrogen peroxide (H(_2)O(_2)) and osmium tetroxide (OsO(_4)).
Purification: The final product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-propylpentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl(_2)) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-propylpentane-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-propylpentane-1,5-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The hydroxyl groups play a crucial role in its reactivity and interactions, enabling it to form hydrogen bonds and participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanediol: A diol with a similar structure but without the methyl and propyl substituents.
2-Methyl-2-propylpentane-1,5-diol: A structural isomer with different positioning of the methyl and propyl groups.
Comparison: 3-Methyl-3-propylpentane-1,5-diol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to 1,5-pentanediol, the presence of the methyl and propyl groups can affect its solubility, boiling point, and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
102439-64-5 |
|---|---|
Molekularformel |
C9H20O2 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
3-methyl-3-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(2,5-7-10)6-8-11/h10-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZYMZOXYWJVZUES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



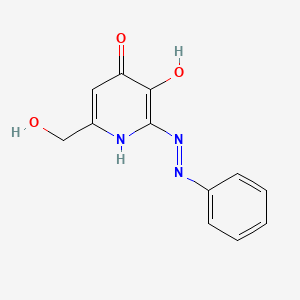
![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)


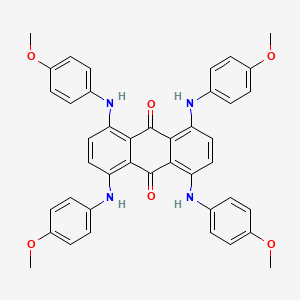
silane](/img/structure/B14326938.png)
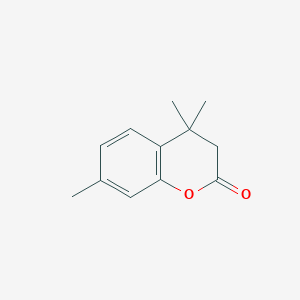
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

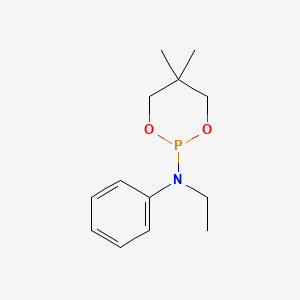


![N-[3-[bis(2-hydroxyethyl)amino]propyl]prop-2-enamide](/img/structure/B14326969.png)
